

Spectroscopic Profile of 7-Bromoindole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Bromoindole

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This technical guide provides a comprehensive overview of the spectroscopic data for **7-bromoindole**, a key heterocyclic building block in medicinal chemistry and materials science. The document details available and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational resource for compound identification, purity assessment, and quality control.

Introduction

7-Bromoindole (C_8H_6BrN , CAS No. 51417-51-7) is a substituted indole derivative. Its synthesis has been reported from **7-bromoindole-2-carboxylic acid**. The structural elucidation and confirmation of **7-bromoindole** rely heavily on a combination of spectroscopic techniques. This guide summarizes the key spectroscopic signatures of this compound.

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **7-bromoindole**. Where direct experimental data is not publicly available, predicted values based on spectroscopic principles and data from isomeric compounds are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of **7-bromoindole** is expected to show distinct signals for the six protons on the indole ring. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the bromine atom and the aromatic ring currents. Predicted chemical shifts and coupling constants are presented in Table 1.

Table 1: Predicted ^1H NMR Spectroscopic Data for **7-Bromoindole**

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
H-1 (N-H)	8.1 - 8.3	broad singlet (br s)	-
H-2	7.2 - 7.3	triplet (t)	$J_{2,3} \approx 2.5\text{-}3.0$
H-3	6.5 - 6.6	triplet (t)	$J_{3,2} \approx 2.5\text{-}3.0$
H-4	7.5 - 7.6	doublet (d)	$J_{4,5} \approx 7.5\text{-}8.0$
H-5	7.0 - 7.1	triplet (t)	$J_{5,4} \approx 7.5\text{-}8.0$, $J_{5,6} \approx 7.5\text{-}8.0$
H-6	7.2 - 7.3	doublet (d)	$J_{6,5} \approx 7.5\text{-}8.0$

Note: Predictions are based on typical chemical shifts for indole and substituted indoles. The solvent is assumed to be CDCl_3 .

The ^{13}C NMR spectrum of **7-bromoindole** will display eight signals corresponding to the carbon atoms of the indole core. The carbon atom attached to the bromine (C-7) is expected to have a lower chemical shift compared to the parent indole due to the heavy atom effect. A published ^{13}C NMR spectrum is available on SpectraBase, though specific chemical shift values require a subscription.^[1] Predicted chemical shifts are provided in Table 2.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **7-Bromoindole**

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	124 - 126
C-3	102 - 104
C-3a	128 - 130
C-4	121 - 123
C-5	120 - 122
C-6	129 - 131
C-7	115 - 117
C-7a	135 - 137

Note: Predictions are based on data from related bromoindoles and general substituent effects. The solvent is assumed to be CDCl_3 .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **7-bromoindole** is expected to show characteristic absorption bands for the N-H stretch, C-H stretches (aromatic and pyrrolic), C=C stretching of the aromatic rings, and the C-Br stretch.

Table 3: Predicted IR Absorption Peaks for **7-Bromoindole**

Wavenumber (cm^{-1})	Intensity	Assignment
3400 - 3450	Strong	N-H stretch
3100 - 3150	Medium	Aromatic C-H stretch
1600 - 1620	Medium	C=C aromatic ring stretch
1450 - 1550	Medium	C=C aromatic ring stretch
700 - 800	Strong	C-H out-of-plane bending
550 - 650	Medium	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **7-bromoindole**, the mass spectrum is expected to show a prominent molecular ion peak (M^+) and a characteristic isotopic pattern due to the presence of bromine (^{79}Br and ^{81}Br in approximately a 1:1 ratio).

Table 4: Predicted Mass Spectrometry Data for **7-Bromoindole**

m/z	Relative Abundance	Assignment
195/197	High	Molecular ion $[M]^+$
116	Medium	Loss of Br radical
89	Medium	Loss of HCN from the $[M-\text{Br}]^+$ fragment

Experimental Protocols

Standard protocols for acquiring spectroscopic data for solid organic compounds are applicable to **7-bromoindole**.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **7-bromoindole** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- Instrumentation: A 300 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 0-10 ppm.
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-5 seconds.

- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse experiment.
 - Spectral Width: 0-150 ppm.
 - Number of Scans: 1024 or more.
 - Relaxation Delay: 2-5 seconds.
- Processing: Apply appropriate Fourier transformation and phase correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy (ATR Method)

- Sample Preparation: Place a small amount of solid **7-bromoindole** directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Processing: A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.

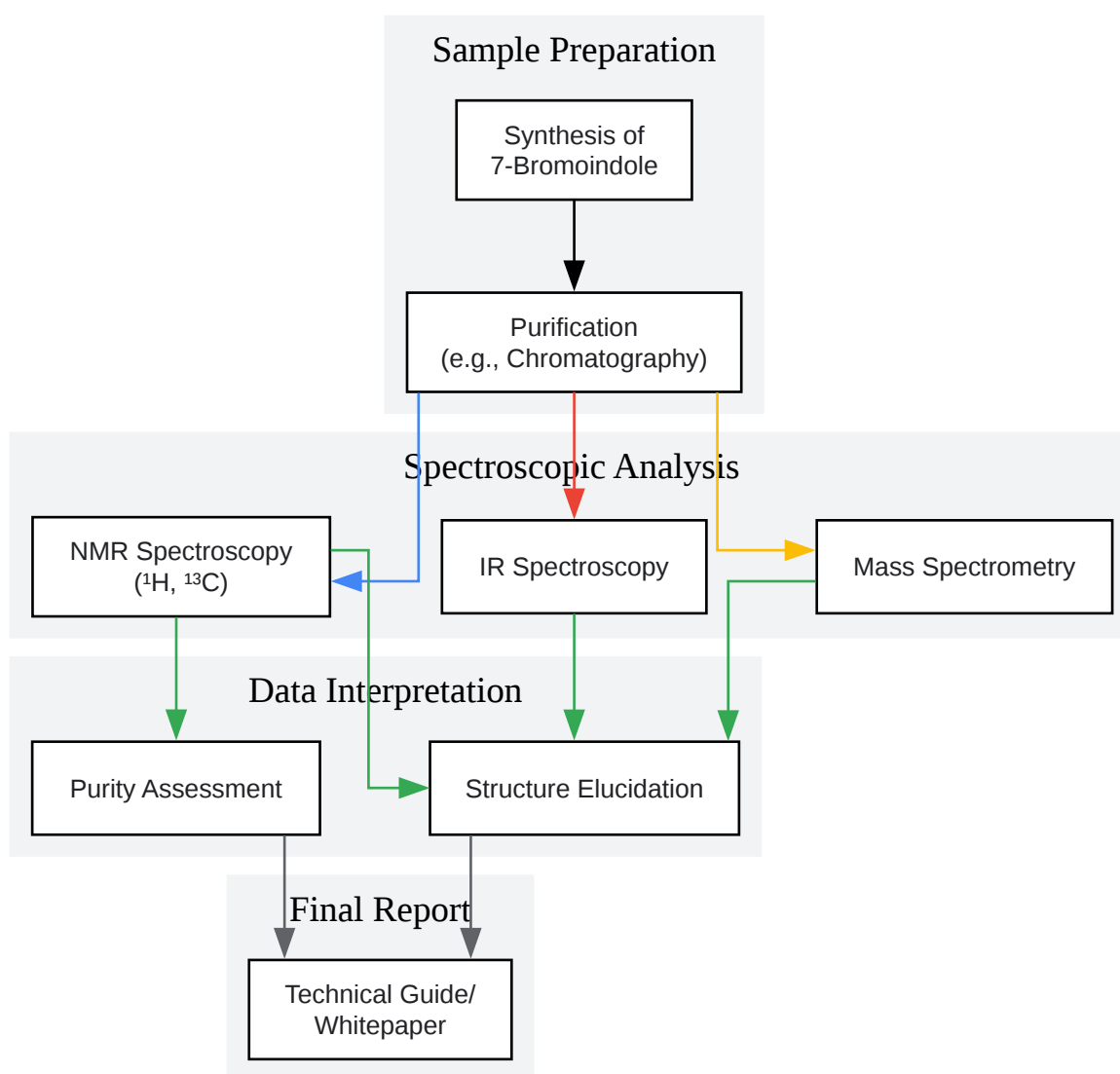
Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Instrumentation: A mass spectrometer with an EI source.
- Acquisition:

- Ionization Energy: 70 eV.
- Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-300).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of **7-bromoindole** is outlined in the following diagram.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **7-Bromoindole**.

Conclusion

This technical guide consolidates the available and predicted spectroscopic data for **7-bromoindole**, providing a valuable resource for its identification and characterization. The presented NMR, IR, and MS data, along with standardized experimental protocols, will aid researchers in the fields of organic synthesis, drug discovery, and materials science in their work with this important indole derivative.

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References

- 1. spectrabase.com [spectrabase.com]
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Phone: (601) 213-4426

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